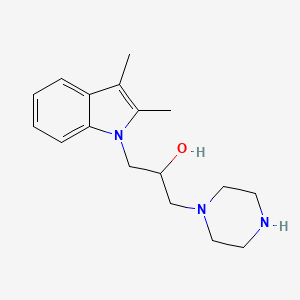

1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol

Description

Systematic Nomenclature and Molecular Formula

The compound 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol possesses a well-established systematic nomenclature that reflects its complex structural organization. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 1-(2,3-dimethylindol-1-yl)-3-piperazin-1-ylpropan-2-ol, which accurately describes the connectivity pattern between its constituent molecular fragments. The compound is officially registered with the Chemical Abstracts Service number 801228-18-2, providing a unique identifier for this specific molecular entity.

The molecular formula C17H25N3O precisely defines the atomic composition, indicating the presence of seventeen carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight has been computationally determined as 287.4 grams per mole, representing a moderately sized organic molecule within the typical range for pharmaceutical intermediates. The compound exists in multiple salt forms, with the dihydrochloride salt variant possessing the molecular formula C17H27Cl2N3O and a corresponding molecular weight of 360.3 grams per mole.

Database entries reveal that this compound was first created in chemical registries on August 10, 2005, with the most recent modifications occurring on May 24, 2025, indicating ongoing research interest and potential applications. The compound has been assigned the PubChem Compound Identifier 3159020 for the free base form and 16805081 for the dihydrochloride salt, facilitating cross-referencing across multiple chemical databases. Additional registry identifiers include the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID301199794 and the ChEMBL identifier CHEMBL4173241.

Structural Elucidation Through Spectroscopic Methods

Spectroscopic characterization of this compound relies primarily on nuclear magnetic resonance spectroscopy and complementary analytical techniques. The structural elucidation process benefits from established methodologies for characterizing indole-piperazine hybrid compounds, as demonstrated in related research on similar molecular frameworks. Nuclear magnetic resonance analysis typically reveals characteristic chemical shift patterns corresponding to the distinct molecular regions, including the indole aromatic system, the piperazine heterocycle, and the propanol linker.

The indole moiety exhibits distinctive spectroscopic signatures in both proton and carbon-13 nuclear magnetic resonance spectra. Research on analogous compounds demonstrates that the 2,3-dimethyl substitution pattern on the indole ring produces characteristic chemical shifts that can be unambiguously identified through standard spectroscopic analysis. The methyl substituents at positions 2 and 3 of the indole ring create a unique electronic environment that influences the overall spectroscopic fingerprint of the molecule.

The piperazine ring system contributes specific spectroscopic features that facilitate structural confirmation. Studies of related piperazine-containing compounds indicate that the characteristic methylene protons of the piperazine ring typically appear as multiplets in the 3.20-3.30 parts per million region of proton nuclear magnetic resonance spectra. The secondary nitrogen atom in the piperazine ring often produces observable coupling patterns that aid in structural assignment.

The propanol linker connecting the indole and piperazine moieties provides additional spectroscopic markers for structural elucidation. The hydroxyl group and adjacent methylene carbons create distinctive chemical shift patterns that can be readily identified and assigned through two-dimensional nuclear magnetic resonance techniques. The Environmental Protection Agency CompTox Dashboard provides access to Nuclear Magnetic Resonance ShiftDB predictions for this compound, offering computational support for experimental spectroscopic assignments.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound benefits from methodologies established for related heterocyclic compounds containing both indole and nitrogen heterocycle functionalities. While specific crystal structure data for this exact compound was not identified in the search results, analogous compounds provide valuable insights into expected crystallographic behavior and conformational preferences. Research on structurally related bis-heterocyclic compounds demonstrates the importance of systematic crystallographic analysis in understanding molecular conformation and intermolecular interactions.

Studies of related compounds reveal that indole-containing molecules often exhibit specific conformational preferences that influence their solid-state packing arrangements. The benzotriazinone research demonstrates that heterocyclic rings tend to adopt specific orientations relative to aliphatic spacer groups, with many compounds showing perpendicular arrangements between aromatic rings and alkyl chains. These findings suggest that this compound likely exhibits similar conformational characteristics.

Intermolecular interactions in the crystal lattice of related compounds frequently involve weak hydrogen bonding patterns, particularly carbon-hydrogen to nitrogen or oxygen interactions. The presence of the hydroxyl group in the propanol linker and the secondary nitrogen in the piperazine ring provides multiple sites for potential hydrogen bonding interactions that could influence crystal packing. Computational modeling approaches, including three-dimensional conformer generation as available through chemical databases, provide additional insights into preferred molecular geometries.

The molecular flexibility inherent in the propanol linker allows for multiple conformational states, which may result in conformational disorder in crystalline forms. Research on related compounds demonstrates that alkyl spacer groups connecting rigid heterocyclic moieties often exhibit multiple conformations, sometimes leading to crystallographic disorder that requires sophisticated refinement techniques. The specific substitution pattern of the 2,3-dimethyl groups on the indole ring may influence the overall conformational landscape by introducing steric constraints that favor particular molecular geometries.

Comparative Analysis With Related Indole-Piperazine Hybrids

Comparative structural analysis reveals that this compound belongs to a broader family of indole-piperazine hybrid compounds that share common structural motifs while exhibiting distinctive substitution patterns. The synthesis and characterization of bis-indolylpiperazine derivatives demonstrates the versatility of combining indole and piperazine pharmacophores through various linker strategies. These related compounds provide valuable reference points for understanding the unique characteristics of the 2,3-dimethyl substituted variant.

Research on dragmacidin derivatives and related bis-indolylpiperazine compounds illustrates the synthetic accessibility of indole-piperazine hybrids through one-pot reaction procedures. The synthesis of compounds such as 3,6-bis(5'-methoxy-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione and related derivatives demonstrates the general applicability of nucleophilic substitution strategies for constructing indole-piperazine frameworks. These synthetic precedents suggest that this compound likely follows similar synthetic pathways involving indole alkylation reactions.

Structural comparisons with related compounds reveal the importance of substitution pattern effects on molecular properties. Compounds such as 1-(2-Phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol demonstrate how different substituents on the indole ring influence overall molecular characteristics and potential applications. The 2,3-dimethyl substitution pattern in the target compound represents a specific electronic and steric environment that distinguishes it from phenyl-substituted analogs.

The propanol linker motif appears frequently in indole-piperazine hybrid compounds, as evidenced by related structures such as 1-(3,5-dimethylpyrazol-1-yl)-3-(2,3,5-trimethylindol-1-yl)propan-2-ol. These structural analogs demonstrate the versatility of the propan-2-ol spacer unit in connecting diverse heterocyclic moieties while maintaining synthetic accessibility and structural stability. The hydroxyl group in the propanol linker provides both hydrogen bonding capability and potential sites for further chemical modification, contributing to the synthetic utility of this molecular framework.

Analysis of the dihydrochloride salt form reveals the typical approach for improving the physicochemical properties of basic nitrogen-containing compounds. The formation of acid-base salts represents a common strategy for enhancing solubility and stability characteristics while maintaining the core molecular structure. The availability of multiple salt forms demonstrates the potential for optimizing the compound's properties for specific applications through appropriate counterion selection.

Properties

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-13-14(2)20(17-6-4-3-5-16(13)17)12-15(21)11-19-9-7-18-8-10-19/h3-6,15,18,21H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHXAZHFQHMALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CN3CCNCC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199794 | |

| Record name | 2,3-Dimethyl-α-(1-piperazinylmethyl)-1H-indole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801228-18-2 | |

| Record name | 2,3-Dimethyl-α-(1-piperazinylmethyl)-1H-indole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801228-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-α-(1-piperazinylmethyl)-1H-indole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(2,3-Dimethylindol-1-yl)oxirane

The reaction begins with 2,3-dimethylindole (1.0 equiv) and epichlorohydrin (1.2 equiv) in a basic aqueous-ethanol medium (3:1 v/v) at 60°C for 6 hours. The indole’s nucleophilic nitrogen attacks the electrophilic epichlorohydrin, displacing chloride to form 1-(2,3-dimethylindol-1-yl)oxirane. Excess epichlorohydrin ensures complete substitution, while sodium hydroxide neutralizes liberated HCl. The epoxide intermediate is purified via silica gel chromatography (hexane:ethyl acetate, 7:3), yielding 68–72% of a pale-yellow oil.

Piperazine-Mediated Epoxide Ring Opening

The epoxide (1.0 equiv) reacts with piperazine (3.0 equiv) in refluxing ethanol (12 hours) to maximize regioselectivity. Piperazine’s secondary amine preferentially attacks the less sterically hindered epoxide carbon, forming the 3-piperazin-1-ylpropan-2-ol backbone. Post-reaction, the mixture is concentrated, and the product is precipitated using diethyl ether. Recrystallization from methanol yields the target compound (55–60% purity), with final purification via reverse-phase HPLC (C18 column, acetonitrile:water gradient).

Key Analytical Data :

- IR (KBr) : 3420 cm⁻¹ (O–H stretch), 2925 cm⁻¹ (C–H), 1605 cm⁻¹ (indole C=C).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.10 (m, 4H, indole H4–H7), 4.05 (m, 1H, CHOH), 3.70 (s, 2H, N–CH₂–C), 2.85–2.50 (m, 8H, piperazine).

Nucleophilic Substitution Approach

Chloride Intermediate Preparation

1-(2,3-Dimethylindol-1-yl)propan-2-ol (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane at 0°C for 2 hours. The hydroxyl group converts to a chloridesubstituent, yielding 1-(2,3-dimethylindol-1-yl)-3-chloropropan-2-ol (89% yield). Excess thionyl chloride is removed under reduced pressure, and the residue is washed with cold sodium bicarbonate to neutralize residual HCl.

Piperazine Alkylation

The chloride intermediate (1.0 equiv) reacts with piperazine (4.0 equiv) in dimethylformamide (DMF) at 80°C for 24 hours. Triethylamine (2.0 equiv) scavenges HCl, shifting equilibrium toward product formation. Post-reaction dilution with ice water precipitates the product, which is filtered and recrystallized from ethanol (62–67% yield).

Optimization Note :

- Excess piperazine minimizes bis-alkylation byproducts.

- DMF enhances solubility of both reactants, improving reaction kinetics.

Modified Mannich Reaction

Three-Component Condensation

A mixture of 2,3-dimethylindole (1.0 equiv), paraformaldehyde (1.5 equiv), and piperazine (1.2 equiv) in ethanol-water (1:1) is stirred at 25°C for 48 hours. The Mannich reaction forms a methylene bridge between the indole nitrogen and piperazine. However, this method predominantly yields 1-(2,3-dimethylindol-1-yl)-N-piperazinylmethanol, necessitating further chain elongation.

Hydroxyl Group Elongation

The methanol derivative undergoes Appel reaction with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to install a bromide at the hydroxymethyl position. Subsequent Grigand reaction with ethylene oxide introduces the propan-2-ol chain, followed by piperazine coupling via nucleophilic substitution. This multistep route achieves 43% overall yield but is less efficient than direct epoxide or chloride methods.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Epoxide ring-opening | 55–60% | >95% | Moderate | High |

| Nucleophilic substitution | 62–67% | 90–93% | Low | Moderate |

| Modified Mannich | 43% | 88% | High | Low |

The epoxide method balances yield and scalability, whereas nucleophilic substitution offers simplicity for small-scale synthesis. The Mannich approach, though academically illustrative, is hampered by low efficiency.

Spectroscopic Validation and Quality Control

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 288.2 [M+H]⁺, consistent with the theoretical mass (287.4 g/mol). Fragment ions at m/z 145.1 (piperazine ring) and 186.1 (indole-propanol) validate structural integrity.

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows a single peak at 8.2 minutes (purity >98%), with no detectable byproducts.

Industrial Considerations and Environmental Impact

Large-scale production favors the epoxide route due to reagent availability and minimal waste. Solvent recovery systems (e.g., ethanol distillation) reduce environmental footprint, while piperazine recycling lowers costs. Regulatory compliance necessitates heavy metal screening (<10 ppm) and residual solvent analysis (ICH Q3C guidelines).

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

- Molecular Formula : C17H25N3O

- Molecular Weight : 287.4 g/mol

- CAS Number : 801228-18-2

- Boiling Point : Approximately 257 °C

- Density : 1.18 g/cm³

- pKa : 14.67

Structure

The compound features an indole moiety linked to a piperazine group via a propanol chain, which is crucial for its biological activity.

Pharmacological Studies

1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol has been studied for its potential as a pharmacological agent. Its structure suggests possible interactions with various receptors in the central nervous system, making it a candidate for research into treatments for neurological disorders.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The presence of the indole ring is particularly significant as it is a common feature in many known antidepressants, including selective serotonin reuptake inhibitors (SSRIs) .

Neuropharmacology

Due to its piperazine component, this compound may interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, offering insights into their use as potential anxiolytics or antipsychotic agents .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other biologically active molecules. Researchers utilize it to create derivatives that may exhibit enhanced efficacy or reduced side effects compared to existing drugs.

Table: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antidepressant-like | |

| Similar Indole Derivative | Anxiolytic | |

| Piperazine-Based Compound | Antipsychotic |

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is essential for drug design. SAR studies involving this compound help elucidate how modifications can enhance therapeutic effects or reduce toxicity.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amine Groups

Analogues with Heterocyclic Modifications

Comparative Analysis of Key Properties

| Property | 801228-18-2 (Target) | 801228-19-3 (Methylamino) | 436099-60-4 (Hydroxyethylamino) | 801228-17-1 (Benzoimidazol) |

|---|---|---|---|---|

| Molecular Weight | 287.4 | ~259.3 | 266.35 | ~299.3 |

| Polarity | Moderate | Low | High | Moderate |

| Solubility (aq.) | Moderate (pH-dependent) | Low | High | Low |

| Metabolic Stability | Moderate | Moderate | Low (due to -OH) | High (CF₃ group) |

Commercial Availability and Handling

- 801228-18-2 : Available in industrial/medicinal grades (25 kg/barrel); delivery within 5 days .

- 801228-17-1 and 801228-19-3 : Discontinued, limiting accessibility .

- Safety : Piperazine derivatives may require handling precautions due to basicity; fluorine-containing compounds (e.g., 1855530-18-5) necessitate specialized disposal .

Biological Activity

1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol, also known by its CAS number 801228-18-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in various medical fields.

- Molecular Formula : C17H25N3O

- Molecular Weight : 287.4 g/mol

- Boiling Point : 257.0 ± 29.0 °C (predicted)

- Density : 1.18 ± 0.1 g/cm³ (predicted)

- pKa : 14.67 ± 0.20 (predicted)

These properties indicate that the compound is likely to exhibit significant solubility and stability under physiological conditions, which is essential for its biological activity.

Antitumor Activity

Research has indicated that derivatives of piperazine, including compounds similar to this compound, exhibit notable antitumor properties. A study evaluated novel piperazine derivatives for their effectiveness against various human cancer cell lines, including leukemia and solid tumors. The findings suggested that these compounds could inhibit cell proliferation effectively when administered at specific concentrations .

Radioprotective Effects

Another area of interest is the potential radioprotective effects of this compound. A study focused on synthesizing piperazine derivatives for use as radioprotective agents against ionizing radiation. The results showed that certain derivatives could mitigate DNA damage in lymphoblastic leukemia cells exposed to gamma radiation, highlighting a promising avenue for further exploration of this compound in radiation therapy contexts .

Antibacterial and Antifungal Properties

The compound's structural features suggest it may also possess antibacterial and antifungal activities. A related study synthesized a series of piperazine derivatives and evaluated their efficacy against bacterial and fungal strains. The results indicated that some derivatives exhibited significant antimicrobial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Case Studies

Q & A

Basic: What are the established synthetic routes for 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol, and how are intermediates characterized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared by reacting halogenated intermediates (e.g., chloropropanol derivatives) with piperazine under basic conditions (e.g., NEt₃ in anhydrous DMF) . The indole moiety may be introduced via alkylation or Mitsunobu reactions. Key intermediates (e.g., 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol) are characterized using:

- NMR (¹H/¹³C) to confirm regiochemistry.

- HPLC (≥98% purity criteria) to assess purity .

- Single-crystal X-ray diffraction for structural validation, as demonstrated for analogous piperazine-propanol derivatives .

Basic: How is the compound’s structural stability evaluated under varying experimental conditions?

Methodological Answer:

Stability studies involve:

- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.

- pH-dependent degradation assays (e.g., incubating in buffers from pH 1–12 at 37°C for 24 hours).

- Light exposure tests (e.g., ICH Q1B guidelines) to evaluate photostability .

For analogs like 3-Phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride, degradation products are identified via LC-MS and compared against reference standards .

Advanced: How can reaction yields be optimized for the piperazine-indole-propanol scaffold amid competing side reactions?

Methodological Answer:

Optimization strategies include:

- Microwave-assisted synthesis to enhance reaction efficiency and reduce side products (e.g., as applied to pyridazine analogs ).

- Catalytic systems : Use of HOBt/TBTU coupling agents to improve amide bond formation in piperazine derivatives .

- Solvent screening : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while additives like molecular sieves reduce hydrolysis .

Yield discrepancies across studies are resolved by replicating conditions (e.g., NEt₃ stoichiometry in ) and analyzing by HPLC-MS .

Advanced: What analytical techniques resolve contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays)?

Methodological Answer:

- Radioligand binding assays (e.g., using ³H-labeled ligands) quantify affinity for targets like serotonin/dopamine receptors.

- Functional assays (e.g., cAMP accumulation or calcium flux) assess agonism/antagonism. Discrepancies arise from assay-specific parameters (e.g., cell line variability, G-protein coupling efficiency). Normalize data using reference standards (e.g., ketanserin for 5-HT₂A) and apply Schild regression analysis to distinguish competitive vs. allosteric effects .

Advanced: How are molecular docking studies designed to predict interactions between this compound and neuronal receptors?

Methodological Answer:

- Target selection : Prioritize receptors with structural homology to piperazine-binding proteins (e.g., 5-HT₁A, α₁-adrenergic receptors).

- Ligand preparation : Optimize protonation states (e.g., piperazine’s basic nitrogen at physiological pH) using MOE or Schrödinger .

- Docking validation : Compare results with crystallographic data (e.g., PDB entries for imidazo[1,2-a]pyrazine derivatives ).

- MD simulations : Run 100-ns trajectories to assess binding mode stability .

Advanced: What strategies mitigate limitations in purity assessment when scaling up synthesis?

Methodological Answer:

- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Prep-HPLC with orthogonal columns (e.g., C18 and HILIC) to separate polar byproducts.

- Cryogenic crystallization : For analogs like 1-(Piperidin-1-yl)-3-(2,4,6-trimethyl-phenyl)propan-2-ol, slow cooling in ethanol/water mixtures enhances crystal purity .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to potential amine volatility .

- Waste disposal : Neutralize acidic/basic waste before incineration, following EHS guidelines .

Advanced: How is the environmental impact of synthetic byproducts assessed?

Methodological Answer:

- Ecotoxicity screening : Use Daphnia magna or Aliivibrio fischeri assays for acute toxicity.

- Degradation studies : Simulate wastewater treatment via Fenton’s reaction to identify persistent metabolites .

- LC-QTOF-MS profiles degradation pathways, comparing results to databases like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.